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Abstract
This technical guide provides an in-depth analysis of PF-06456384, a highly potent and

selective inhibitor of the voltage-gated sodium channel NaV1.7. NaV1.7 has been a focal point

in pain research due to its critical role in nociceptive signaling. This document details the

preclinical data of PF-06456384, including its in vitro pharmacology, ADME (Absorption,

Distribution, Metabolism, and Excretion) properties, and pharmacokinetic profile. Despite its

promising in vitro profile, the compound did not demonstrate efficacy in preclinical pain models,

a crucial finding for researchers in the field. This guide presents a comprehensive summary of

the available quantitative data, detailed experimental protocols, and visual representations of

the relevant biological pathways and experimental workflows to serve as a valuable resource

for the scientific community engaged in the development of novel analgesics.

Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly

expressed in peripheral sensory neurons and plays a crucial role in the initiation and

propagation of action potentials in response to noxious stimuli.[1][2] Genetic studies in humans

have solidified NaV1.7 as a key target for pain therapeutics; gain-of-function mutations are

linked to inherited pain syndromes, while loss-of-function mutations result in a congenital

insensitivity to pain.[2] This has spurred significant efforts in the discovery and development of

selective NaV1.7 inhibitors.
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PF-06456384 emerged from these efforts as a highly potent and selective NaV1.7 inhibitor,

designed for intravenous administration.[3] This guide provides a detailed examination of its

preclinical characterization to inform future research in the field of nociception and NaV1.7-

targeted drug discovery.

Data Presentation
The following tables summarize the quantitative data gathered from preclinical studies of PF-
06456384.

Table 1: In Vitro Pharmacology of PF-06456384
Target IC50 (nM) Assay Type Cell Line Source

Human NaV1.7 0.01
Electrophysiolog

y
HEK293 [4]

Human NaV1.1 >10,000
Electrophysiolog

y
HEK293

Storer et al.,

2017

Human NaV1.2 5.8
Electrophysiolog

y
HEK293 [4]

Human NaV1.3 <0.0001 µM
Electrophysiolog

y
HEK293

MedchemExpres

s

Human NaV1.4 >10,000
Electrophysiolog

y
HEK293

Storer et al.,

2017

Human NaV1.5 26,000
Electrophysiolog

y
HEK293 [4]

Human NaV1.6 >10,000
Electrophysiolog

y
HEK293

Storer et al.,

2017

Human NaV1.8 6,400
Electrophysiolog

y
HEK293 [4]

Table 2: In Vitro ADME and Physicochemical Properties
of PF-06456384
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Parameter Value Species Source

Aqueous Solubility

(pH 7.4)
0.003 mg/mL - Storer et al., 2017

LogD (pH 7.4) 2.1 - Storer et al., 2017

Plasma Protein

Binding
99.9% Rat Storer et al., 2017

99.8% Dog Storer et al., 2017

99.7% Human Storer et al., 2017

Hepatocyte Clearance

(µL/min/10^6 cells)
133 Rat Storer et al., 2017

31 Dog Storer et al., 2017

17 Human Storer et al., 2017

Microsomal Stability

(% remaining after 60

min)

98% Rat Storer et al., 2017

100% Dog Storer et al., 2017

100% Human Storer et al., 2017

Table 3: In Vivo Pharmacokinetics of PF-06456384
(Intravenous Administration)

Parameter Rat (1 mg/kg) Dog (0.3 mg/kg) Source

Clearance

(mL/min/kg)
56 13 Storer et al., 2017

Volume of Distribution

(L/kg)
4.9 3.5 Storer et al., 2017

Half-life (h) 1.0 3.1 Storer et al., 2017
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Table 4: In Vivo Efficacy of PF-06456384
Pain Model Species Outcome Source

Formalin Test Mouse
No significant

analgesic effect
[5]

Signaling Pathway
The following diagram illustrates the role of NaV1.7 in the nociceptive signaling pathway and

the intended mechanism of action for PF-06456384.
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Figure 1: Role of NaV1.7 in the Nociceptive Signaling Pathway.
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Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is used to determine the potency and selectivity of PF-06456384 on various

voltage-gated sodium channels.

Cell Culture:

HEK293 cells stably expressing the human NaV channel of interest are cultured in DMEM

supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection

antibiotic (e.g., 500 µg/mL G418).

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose;

adjusted to pH 7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with

CsOH.

Recording Protocol:

Cells are plated on glass coverslips coated with poly-D-lysine.

Whole-cell patch-clamp recordings are performed using an automated patch-clamp system

(e.g., QPatch or Patchliner).

To assess the potency of the compound on the channel in the inactivated state, a voltage

protocol is applied where the cell is held at a depolarized potential (e.g., -50 mV to -70 mV)

to induce channel inactivation before a test pulse.

A baseline current is established, after which PF-06456384 is applied at various

concentrations.
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The inhibition of the sodium current at each concentration is measured, and an IC50 value is

calculated by fitting the concentration-response data to a Hill equation.

In Vivo Efficacy: Mouse Formalin Test
This model is used to assess the analgesic potential of a compound in a model of tonic,

localized pain.

Animals:

Male C57BL/6 mice are typically used. Animals are housed under standard laboratory

conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

Mice are habituated to the testing environment (e.g., a clear observation chamber) for at

least 30 minutes before the experiment.

PF-06456384 or vehicle is administered intravenously at a predetermined time before the

formalin injection.

A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar

surface of one hind paw (typically 20 µL).

Immediately after injection, the animal's behavior is observed and recorded for a set period

(e.g., 60 minutes).

The total time the animal spends licking, biting, or flinching the injected paw is quantified.

The observation period is typically divided into two phases:

Phase 1 (0-5 minutes): Represents acute, direct nociceptor activation.

Phase 2 (15-60 minutes): Represents a later, inflammatory phase involving central

sensitization.

The analgesic effect of PF-06456384 is determined by comparing the nociceptive behaviors

of the treated group to the vehicle-treated control group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15587130?utm_src=pdf-body
https://www.benchchem.com/product/b15587130?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflows
The following diagrams illustrate typical workflows for the preclinical characterization of a

NaV1.7 inhibitor like PF-06456384.
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Figure 2: Preclinical Drug Discovery Workflow for NaV1.7 Inhibitors.
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Figure 3: Experimental Workflow for the Mouse Formalin Test.

Conclusion
PF-06456384 is a testament to the challenges in translating potent and selective in vitro activity

into in vivo analgesic efficacy for NaV1.7 inhibitors. While its high potency and selectivity for

NaV1.7 were promising, the lack of effect in the mouse formalin model highlights the

complexity of pain signaling and the difficulty in targeting this channel for broad-spectrum

analgesia. The data and protocols presented in this guide are intended to provide a

comprehensive resource for researchers, aiding in the design of future studies and the

development of more effective NaV1.7-targeted therapeutics. Understanding the preclinical

profile of compounds like PF-06456384 is crucial for refining our strategies and ultimately

achieving success in the quest for novel, non-opioid pain relief.
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[https://www.benchchem.com/product/b15587130#the-role-of-pf-06456384-in-nociception-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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